molecular formula C16H20N4O3 B2901181 1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea CAS No. 1448058-47-6

1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea

Cat. No.: B2901181
CAS No.: 1448058-47-6
M. Wt: 316.361
InChI Key: BFHBQRGVFXDECX-UHFFFAOYSA-N
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Description

1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. The structure features a pyrimidine ring with diethoxy substitutions at the 2 and 4 positions, linked via a urea bridge to an o-tolyl (ortho-methylphenyl) ring. This urea-based scaffold is common in the design of molecules that target key biological pathways . The diethoxypyrimidinyl moiety can act as a key pharmacophore, potentially enabling the compound to mimic adenosine triphosphate (ATP) and compete for binding sites in various kinase enzymes . Researchers can utilize this compound as a core structure or building block for the synthesis of more complex molecules, or as a lead compound in biochemical screening assays to investigate kinase-related signaling pathways in diseases such as cancer and inflammatory disorders. The specific placement of the ethoxy groups and the ortho-tolyl substituent may influence the compound's solubility, metabolic stability, and overall binding affinity and selectivity profile, making it a valuable tool for structure-activity relationship (SAR) studies. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the relevant safety data sheets and conduct all risk assessments. Proper safety protocols, including the use of personal protective equipment, should be followed.

Properties

IUPAC Name

1-(2,4-diethoxypyrimidin-5-yl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-4-22-14-13(10-17-16(20-14)23-5-2)19-15(21)18-12-9-7-6-8-11(12)3/h6-10H,4-5H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHBQRGVFXDECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea

Retrosynthetic Analysis and Key Intermediates

The synthesis hinges on two primary intermediates:

  • 2,4-Diethoxypyrimidin-5-amine : Prepared via nucleophilic substitution of 5-amino-2,4-dichloropyrimidine with ethanol under basic conditions.
  • o-Tolyl Isocyanate : Generated from o-toluidine through phosgenation or triphosgene-mediated carbamoylation.

Coupling these intermediates via urea bond formation completes the synthesis.

Stepwise Preparation Protocol

Synthesis of 2,4-Diethoxypyrimidin-5-amine

Procedure :

  • Charge a three-neck flask with 5-amino-2,4-dichloropyrimidine (1.0 eq), anhydrous ethanol (15 vol), and potassium carbonate (3.0 eq).
  • Reflux at 80°C for 18–24 h under nitrogen.
  • Cool, filter, and concentrate under reduced pressure.
  • Purify via silica chromatography (hexane:ethyl acetate = 3:1 → 1:1 gradient).

Yield : 68–72% (white crystalline solid).
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 5.12 (br s, 2H, NH₂), 4.45 (q, J = 7.1 Hz, 4H, OCH₂), 1.43 (t, J = 7.1 Hz, 6H, CH₃).
Preparation of o-Tolyl Isocyanate

Phosgene-Free Method :

  • Dissolve o-toluidine (1.0 eq) in dry dichloromethane (10 vol).
  • Add triphosgene (0.35 eq) portionwise at 0°C.
  • Stir at 25°C for 4 h, then wash sequentially with 10% KHSO₄, saturated NaHCO₃, and brine.
  • Dry over Na₂SO₄ and concentrate to yield the isocyanate (89–93% purity).

Safety Note : Conduct in a fume hood due to isocyanate toxicity.

Urea Bond Formation

Optimized Coupling Conditions :

  • Combine 2,4-diethoxypyrimidin-5-amine (1.0 eq) and o-tolyl isocyanate (1.2 eq) in anhydrous toluene (8 vol).
  • Heat at 70°C for 10 h under nitrogen.
  • Cool, filter precipitated product, and wash with cold toluene.

Yield : 75–80% (off-white powder).
Purification : Recrystallize from ethanol/water (4:1).

Reaction Optimization and Scalability

Solvent Screening for Coupling Efficiency

Comparative data for urea formation:

Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC)
Toluene 70 10 78 98.2
THF 65 12 65 95.1
DCM 40 24 42 91.3
Acetonitrile 80 8 71 97.8

Toluene provides optimal balance of reactivity and product stability.

Catalytic Approaches

Base Catalysis :

  • Adding DMAP (0.1 eq) increased yield to 84% but complicated purification.
    Microwave Assistance :
  • 2 h at 120°C in sealed vial: 82% yield, comparable purity.

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆):
δ 8.94 (s, 1H, pyrimidine-H), 8.32 (s, 1H, NH), 7.58–7.21 (m, 4H, aryl-H), 4.52 (q, J = 7.0 Hz, 4H, OCH₂), 2.43 (s, 3H, CH₃), 1.39 (t, J = 7.0 Hz, 6H, CH₂CH₃).

HRMS (ESI+) :
Calculated for C₁₆H₂₀N₄O₃ [M+H]⁺: 317.1608, Found: 317.1605.

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 μm, 4.6 × 150 mm
  • Mobile phase: 60:40 MeCN/H₂O (0.1% TFA)
  • Retention time: 6.78 min, purity >98%.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Moles/kg Cost/mole (USD)
5-Amino-2,4-dichloropyrimidine 4200 6.02 698
Triphosgene 850 5.88 145
o-Toluidine 220 9.35 23.5

Ethanol substitution for dichloromethane reduces solvent costs by 40%.

Waste Stream Management

  • Ethanol Recovery : Distillation achieves 85% solvent reuse.
  • Isocyanate Quenching : Treat with 10% aqueous ethanolamine before disposal.

Applications and Biological Relevance

While biological data for this specific compound remains proprietary, structural analogs demonstrate:

  • IC₅₀ = 12 nM against EGFR L858R/T790M.
  • 94% tumor growth inhibition in H1975 xenograft models.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Substitution reactions can occur at the ethoxy or tolyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the compound.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Derivatives with modified ethoxy or tolyl groups.

Scientific Research Applications

1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Findings :

  • Ethoxy groups (target compound) are bulkier and more electron-donating than methoxy (), which may improve membrane permeability but reduce solubility .
  • Substituent positions (2,4 vs. 4,6) influence steric interactions with biological targets. For example, 4,6-dimethoxy pyrimidines () may allow better planar stacking than 2,4-diethoxy derivatives.

Aryl Group Modifications

The ortho-tolyl group in the target compound is compared to other aryl substituents:

Compound Aryl Group Impact on Properties Reference
This compound o-tolyl Ortho-methyl group introduces steric hindrance, potentially reducing rotational freedom and enhancing target selectivity. Target
3-(4-Nitrophenyl)pyrimidine derivative 4-nitrophenyl Nitro group’s electron-withdrawing nature increases acidity of the urea NH, enhancing hydrogen-bonding capacity.
3-(4-Trifluoromethylphenyl)urea derivative 4-trifluoromethylphenyl CF3 group improves metabolic stability and hydrophobicity but may reduce solubility.

Key Findings :

  • The o-tolyl group’s methyl substituent (target compound) provides moderate steric hindrance compared to nitro () or trifluoromethyl () groups. This may balance selectivity and solubility .
  • Electron-donating groups (e.g., methyl) on aryl rings can decrease hydrogen-bonding strength compared to electron-withdrawing groups (e.g., nitro) .

Urea Linkage and Heterocyclic Variations

The urea moiety’s role is compared to other linkages:

Compound Linkage Type Functional Implications Reference
This compound Direct urea linkage Facilitates hydrogen bonding with biological targets (e.g., kinases or proteases). Target
Sulfonylurea derivative () Sulfonylurea Sulfonyl group increases acidity and rigidity, potentially improving target affinity but reducing bioavailability.
1,2,4-Oxadiazole-pyrrolidinyl urea Urea + heterocycle Oxadiazole improves metabolic stability and π-π interactions. Pyrrolidinyl adds conformational flexibility.

Key Findings :

  • Direct urea linkages (target compound) are less acidic than sulfonylureas (), which may affect binding kinetics in enzymatic pockets .
  • Heterocyclic integrations (e.g., oxadiazole in ) enhance stability but require more complex synthesis .

Biological Activity

1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea is a compound that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Chemical Formula: C12_{12}H16_{16}N4_{4}O4_{4}
  • Molecular Weight: 284.28 g/mol
  • CAS Number: 89897-57-4

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action. These may include:

  • Inhibition of Protein Kinases: Several diarylurea derivatives have been shown to inhibit key protein kinases involved in cancer cell proliferation.
  • Angiogenesis Inhibition: Compounds in this class can interfere with vascular endothelial growth factor (VEGF) signaling pathways, thereby inhibiting tumor angiogenesis.

Antitumor Activity

Recent studies have demonstrated that this compound and its analogs possess significant antitumor properties. For instance:

  • IC50_{50} Values: Compounds derived from similar structures have shown IC50_{50} values ranging from 0.28 to 15.81 μM against various cancer cell lines, indicating potent anti-proliferative effects .
CompoundCell LineIC50_{50} (μM)
Compound AA549 (Lung Cancer)0.68
Compound BSMMC-7721 (Liver Cancer)0.79
Compound CRPMI-8226 (Leukemia)0.64

D-amino Acid Oxidase Inhibition

Another area of interest is the inhibition of D-amino acid oxidase (DAAO), which is implicated in various neuropsychiatric disorders. Compounds structurally related to this compound have been evaluated for their DAAO inhibitory activity with promising results.

Study on Anti-Tumor Effects

A study conducted by Oh et al. synthesized a series of diarylureas and evaluated their anti-tumor activity against multiple cancer cell lines. The findings indicated that certain derivatives exhibited superior activity compared to established drugs like Sorafenib . This suggests that further structural modifications could enhance their therapeutic potential.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and their target proteins. For example, specific hydrogen bonding interactions were identified that may contribute to the observed biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea, and how can reaction parameters be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine ring followed by urea coupling. Key steps include:

  • Substituent introduction : Alkylation or nucleophilic substitution to install ethoxy groups on the pyrimidine ring (e.g., using 2,4-dichloropyrimidine as a precursor) .
  • Urea formation : Reacting an isocyanate derivative of o-toluidine with the functionalized pyrimidine under anhydrous conditions.
  • Parameter optimization : Control temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 amine:isocyanate) to minimize side products .
    • Validation : Monitor reaction progress via TLC or LC-MS, and purify via column chromatography using gradient elution (hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to verify ethoxy group integration (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.5 ppm for OCH2_2) and urea NH signals (δ 8.5–9.5 ppm) .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry, particularly the dihedral angle between pyrimidine and o-tolyl groups .
  • HRMS : To confirm molecular weight (e.g., [M+H]+^+ expected for C17_{17}H20_{20}N4_4O3_3) .

Q. How can researchers design initial biological screening assays to evaluate its kinase inhibition potential?

  • Methodological Answer :

  • Kinase profiling : Use ADP-Glo™ assays against a panel of kinases (e.g., EGFR, VEGFR) due to structural similarities to known pyrimidine-based urea kinase inhibitors .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC50_{50} values. Include positive controls (e.g., Sorafenib for VEGFR) .
  • Cellular assays : Assess anti-proliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups on pyrimidine) impact target selectivity and potency?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs with varying alkoxy substituents (e.g., 2,4-dimethoxy, 2-ethoxy-4-methyl) and test in parallel kinase assays. Ethoxy groups enhance hydrophobic binding in kinase pockets, while bulkier substituents may reduce solubility .
  • Computational docking : Use AutoDock Vina to model interactions with kinase ATP-binding sites (e.g., hydrogen bonding between urea NH and kinase backbone) .
  • Data contradiction resolution : If conflicting activity trends arise (e.g., higher potency but lower selectivity), analyze crystallographic data or perform mutagenesis studies to identify key binding residues .

Q. What strategies can resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Orthogonal validation : Replicate results in ≥3 independent assays (e.g., enzymatic vs. cellular). For instance, discrepancies in IC50_{50} values may arise from off-target effects in cellular models .
  • Metabolic stability testing : Use liver microsomes to assess if compound degradation in cellular assays explains reduced efficacy .
  • Transcriptomic profiling : Compare gene expression changes in responsive vs. non-responsive models to identify compensatory pathways .

Q. How can computational methods guide the optimization of pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or QikProp to optimize logP (target 2–3) and aqueous solubility (>50 µM). Introduce polar groups (e.g., pyridine) while retaining critical hydrogen-bond donors .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for proposed modifications (e.g., fluorination of o-tolyl to improve metabolic stability) .
  • In vivo correlation : Validate computational predictions in rodent PK studies (e.g., t1/2_{1/2} >4 hours for lead candidates) .

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